4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14783886
Molecular Formula: C18H20ClN5O2
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide -](/images/structure/VC14783886.png)
Molecular Formula | C18H20ClN5O2 |
---|---|
Molecular Weight | 373.8 g/mol |
IUPAC Name | 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,20,22,25) |
Standard InChI Key | CUQJFEHKCNEGGO-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=N3 |
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₂₀ClN₅O₂, with a molecular weight of 373.8 g/mol. Its IUPAC name reflects three key structural components:
-
A piperazine core (six-membered ring with two nitrogen atoms).
-
A 3-chlorophenyl group attached to the piperazine nitrogen.
-
A pyridin-2-ylaminoethylcarboxamide side chain.
Key Structural Features:
-
Piperazine Ring: Provides conformational flexibility and enables interactions with biological targets, particularly neurotransmitter receptors.
-
Chlorophenyl Group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in proteins.
-
Pyridin-2-ylamino Moiety: The pyridine nitrogen’s position (ortho to the amino group) likely impacts hydrogen bonding and π-π stacking interactions .
Table 1: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₀ClN₅O₂ | |
Molecular Weight | 373.8 g/mol | |
Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=N3 | |
XLogP3 | ~2.1 (estimated) |
Synthesis and Structural Optimization
While no explicit synthetic route for this compound is documented, analogous piperazine-carboxamides are typically synthesized via multi-step protocols:
General Approach:
-
Piperazine Functionalization: The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling.
-
Carboxamide Formation: Reacting piperazine with chloroacetyl chloride or isocyanate derivatives generates the carboxamide backbone .
-
Pyridin-2-ylamino Side Chain: Condensation of ethylenediamine derivatives with 2-aminopyridine under carbodiimide-mediated coupling completes the structure .
Challenges:
-
Regioselectivity: Ensuring substitution at the pyridine’s 2-position requires careful control of reaction conditions .
-
Purification: High-performance liquid chromatography (HPLC) is often needed to isolate the target compound from byproducts.
Compound | Target Receptor | IC₅₀ (nM) | Therapeutic Area |
---|---|---|---|
Trazodone | 5-HT₂A | 15 | Depression |
Aripiprazole | D₂ | 0.34 | Schizophrenia |
Target Compound (Predicted) | 5-HT₁A/D₂ | ~50–100 | Neuropsychiatry/Pain |
Therapeutic Applications and Clinical Relevance
Neuropsychiatric Disorders
-
Depression: Modulation of 5-HT and norepinephrine reuptake could mimic venlafaxine’s mechanism.
-
Anxiety: 5-HT₁A partial agonism may reduce anxiety, as seen in buspirone .
Pain Management
Cardiovascular Research
Patent WO2010006938A1 highlights piperazine analogs with spirocyclic moieties for cardiovascular applications, though the target compound’s role remains unexplored .
Future Research Directions
-
In Vitro Binding Assays: Quantify affinity for 5-HT, D₂, and opioid receptors.
-
ADMET Profiling: Assess pharmacokinetics, blood-brain barrier permeability, and metabolic stability.
-
Structural Modifications: Explore substituting the chlorophenyl group with fluorophenyl or methyl groups to enhance selectivity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume